Acetic acid;penta-1,4-diyn-3-ol

Description

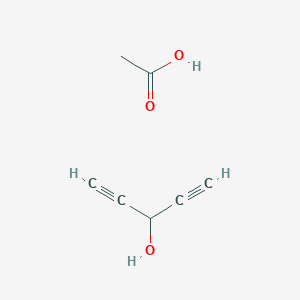

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and culinary applications, notably as a weak acid in vinegar and a precursor in chemical synthesis . Penta-1,4-diyn-3-ol (C₅H₄O) is an alkynol featuring two triple bonds and a hydroxyl group at position 2. This article focuses on penta-1,4-diyn-3-ol and its structural analogs, comparing their synthesis, properties, and applications with related compounds.

Properties

CAS No. |

56598-54-0 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

acetic acid;penta-1,4-diyn-3-ol |

InChI |

InChI=1S/C5H4O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h1-2,5-6H;1H3,(H,3,4) |

InChI Key |

AFDHWNKFDOBKDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C#CC(C#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Penta-1,4-diyn-3-ol derivatives are distinguished by substituents on the alkyne backbone. Key analogs include:

- 1,5-Diphenylpenta-1,4-diyn-3-ol (1e) : Phenyl groups at positions 1 and 5 enhance steric bulk, forming a white solid with 98% yield .

- 3-Phenyl-1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol (1f-TMS) : Trimethylsilyl (TMS) groups improve stability and solubility, yielding a white solid (96% yield) .

- 1-tert-Butyldimethylsilylpenta-1,4-diyn-3-ol : A chiral intermediate used in synthesizing bioactive polyacetylenes like duryne .

Comparison with Dienones: Penta-1,4-dien-3-one derivatives (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one) replace the hydroxyl and alkynes with a ketone and conjugated dienes. These compounds exhibit notable antiproliferative activity (IC₅₀ = 0.10–5.05 µM against HepG2 cells), surpassing the reference drug sorafenib .

Spectroscopic and Physical Properties

NMR Data Comparison :

Thermal Stability :

- Diynols with bulky substituents (e.g., TMS) exhibit higher thermal stability (decomposition >100°C) .

- Dienones are less stable due to conjugated double bonds, requiring inert storage conditions .

Q & A

Q. What are the common synthetic routes for penta-1,4-diyn-3-ol, and how do reaction conditions influence yield?

Penta-1,4-diyn-3-ol can be synthesized via two primary methods:

- FeBr3-catalyzed intramolecular interrupted Nazarov cyclization , which offers regioselectivity and moderate yields under mild conditions .

- Reduction of hydroxy-β-ionone followed by oxidation , which requires precise stoichiometric control to avoid over-reduction or side-product formation . Yield optimization depends on catalyst loading (e.g., FeBr3 at 5-10 mol%), solvent choice (e.g., dichloromethane for cyclization), and temperature (room temperature for stability of alkyne groups) .

Q. Which spectroscopic techniques are most effective for characterizing penta-1,4-diyn-3-ol?

- 1H/13C NMR : Key signals include the hydroxyl proton (δ 2.55–5.17 ppm) and alkyne carbons (δ 78–103 ppm). For example, the tertiary alcohol proton appears as a singlet at δ 5.14 ppm , while alkyne carbons resonate at δ 102.5–103.6 ppm .

- IR Spectroscopy : Strong absorption bands for -OH (3312 cm⁻¹) and alkyne C≡C (2125–2178 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 251) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can enantiomers of penta-1,4-diyn-3-ol derivatives be resolved for medicinal chemistry applications?

- Lipase-catalyzed acylation : Use Candida rugosa lipase (CRL) with vinyl acetate in diisopropyl ether to achieve enantiomeric excess (93% ee for R-antipode). The reaction exploits steric hindrance differences at the alcohol center .

- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for analytical-scale separation .

Q. What strategies enable chemoselective functionalization of penta-1,4-diyn-3-ol in dual catalytic systems?

- Gold-photoredox catalysis : Under visible light, Au(I) catalysts selectively activate trimethylsilyl (TMS)-terminated alkynes over triisopropylsilyl (TIPS) groups. For example, TMS-alkynes undergo arylation/oxyarylation with arenediazonium salts, while TIPS-alkynes remain inert .

- Protection-deprotection : Prioritize TMS alkyne activation using MnO2 oxidation to ketones (82% yield) before modifying the alcohol group .

Q. How should researchers address contradictions in reported biological activities of penta-1,4-diyn-3-ol derivatives?

- Structural-activity validation : Re-synthesize compounds using published protocols (e.g., nucleophilic substitutions with sulfonamides ) and test against standardized cell lines (e.g., HepG2 for antiproliferative activity) with controls for purity (>96% by HPLC) .

- Mechanistic profiling : Use molecular docking (e.g., BCL-2 protein targets ) and dynamic simulations to reconcile disparities in antiviral or anticancer efficacy across studies .

Methodological Guidance

Q. What experimental design principles are critical for studying acetic acid-penta-1,4-diyn-3-ol interactions?

- Titration protocols : For acetic acid quantification, use NaOH (1.00 M) with phenolphthalein, ensuring endpoint detection at pH 8.2–8.4 to minimize systematic errors .

- Stability assays : Monitor esterification side reactions (e.g., acetic acid + alcohol → acetate) via FT-IR or GC-MS under varying temperatures and pH .

Q. How can computational tools enhance the study of these compounds?

- Multi-ligand docking : Simulate synergistic interactions (e.g., penta-1,4-diyn-3-ol derivatives with 5-fluorouracil) using platforms like AutoDock Vina to identify binding cooperativity in cancer targets .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., alkyne oxidation barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.